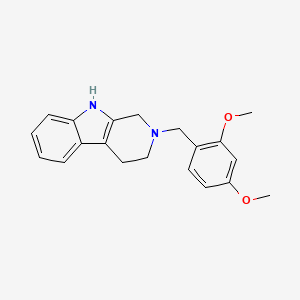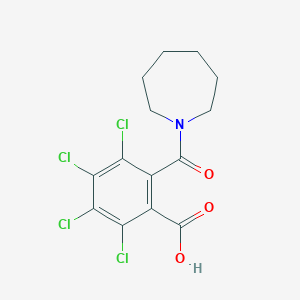![molecular formula C16H12Cl2O6S B3453067 2-[(3,4-dichlorophenyl)sulfonyl]-1,4-phenylene diacetate](/img/structure/B3453067.png)
2-[(3,4-dichlorophenyl)sulfonyl]-1,4-phenylene diacetate
説明
2-[(3,4-dichlorophenyl)sulfonyl]-1,4-phenylene diacetate, commonly known as DCPA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as methanol and acetone. DCPA is an important tool in the field of biochemistry, as it has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of DCPA is not fully understood, but it is believed to inhibit enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects
DCPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer and prostate cancer cells. DCPA has also been shown to have anti-inflammatory effects, as well as the ability to reduce oxidative stress.
実験室実験の利点と制限
One advantage of using DCPA in lab experiments is its high potency. DCPA has been shown to be effective at very low concentrations, making it a useful tool in studying the function of enzymes and proteins. However, one limitation of using DCPA is its potential toxicity. DCPA has been shown to be toxic to some types of cells, and care must be taken when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for the study of DCPA. One area of research is the development of new drugs based on the structure of DCPA. Researchers are also interested in studying the interaction between DCPA and other proteins and enzymes, as well as the potential use of DCPA in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of DCPA and its potential side effects.
科学的研究の応用
DCPA has been widely used in scientific research as a tool to study the function of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. DCPA has also been used to study the interaction between proteins and small molecules, as well as the structure and function of proteins.
特性
IUPAC Name |
[4-acetyloxy-3-(3,4-dichlorophenyl)sulfonylphenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O6S/c1-9(19)23-11-3-6-15(24-10(2)20)16(7-11)25(21,22)12-4-5-13(17)14(18)8-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKFBVOBYCYYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3452997.png)

![2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-thienylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3453016.png)
![4-[(4-methylphenyl)sulfonyl]-4'-nitrobiphenyl](/img/structure/B3453051.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide](/img/structure/B3453054.png)


![3-[(3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3453060.png)
![ethyl [(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B3453069.png)
![2-[(4-nitrobenzoyl)amino]-N-phenylbenzamide](/img/structure/B3453070.png)
![2-chloro-N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3453077.png)
